2-Phenylcyclohex-anone oxime 2-Phenylcyclohex-anone oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC14230826
InChI: InChI=1S/C12H15NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11,14H,4-5,8-9H2
SMILES:
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

2-Phenylcyclohex-anone oxime

CAS No.:

Cat. No.: VC14230826

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylcyclohex-anone oxime -

Specification

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name N-(2-phenylcyclohexylidene)hydroxylamine
Standard InChI InChI=1S/C12H15NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11,14H,4-5,8-9H2
Standard InChI Key KEZSUWLEVRELGQ-UHFFFAOYSA-N
Canonical SMILES C1CCC(=NO)C(C1)C2=CC=CC=C2

Introduction

Synthesis and Structural Characteristics

Synthetic Methodology

The synthesis of 2-phenylcyclohexanone oxime typically proceeds via the condensation of 2-phenylcyclohexanone with hydroxylamine hydrochloride under basic conditions. This reaction follows a nucleophilic addition-elimination mechanism, where the carbonyl oxygen of the ketone is replaced by the hydroxylamine-derived nucleophile. Optimal yields are achieved using ethanol as a solvent and sodium acetate as the base, with reflux conditions (70–80°C) facilitating water elimination.

Key Reaction Parameters:

ParameterCondition
Reactants2-Phenylcyclohexanone, NH₂OH·HCl
BaseSodium acetate
SolventEthanol
Temperature70–80°C (reflux)
Reaction Time4–6 hours

Structural Analysis

The compound’s isomeric SMILES notation (C1CC/C(=N/O)/C(C1)C2=CC=CC=C2) highlights the E-configuration of the oxime group, stabilized by intramolecular hydrogen bonding. X-ray crystallography studies of analogous oximes reveal planar geometries around the C=N bond, with bond lengths consistent with partial double-bond character (1.28–1.32 Å).

Chemical Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution at Oxime Nitrogen

2-Phenylcyclohexanone oxime participates in Sₙ2-type substitutions at its sp²-hybridized nitrogen, a rarity in classical organic chemistry. Ab initio MP2 calculations demonstrate that the activation energy for this process parallels that of the Beckmann rearrangement (~25 kcal/mol), enabling synthetic routes to aza-arenes and cyclic imines . For example, intramolecular displacement by adjacent nucleophiles yields quinolines and dihydropyrroles, as illustrated below:

2-Phenylcyclohexanone oximePd0 catalystSpiroimine derivatives[2]\text{2-Phenylcyclohexanone oxime} \xrightarrow{\text{Pd}^0 \text{ catalyst}} \text{Spiroimine derivatives} \quad[2]

Transition Metal-Mediated Transformations

Palladium-catalyzed amino-Heck reactions utilizing O-pentafluorobenzoyloxime derivatives generate alkylideneaminopalladium(II) intermediates. These species undergo cyclization to form pyrroles, pyridines, and aza-azulenes with high regioselectivity . Such methodologies underscore the compound’s utility in constructing nitrogen-rich pharmacophores.

Industrial and Research Applications

Intermediate in Agrochemical Synthesis

The oxime’s reactivity toward Grignard reagents enables efficient synthesis of pesticidal amines. For instance, reaction with methylmagnesium bromide produces N-methyl-2-phenylcyclohexylamine, a precursor to neonicotinoid analogs with improved insecticidal activity.

Enzymatic Biocatalysis

Engineered P450 monooxygenases (e.g., CYP153A variants) catalyze the asymmetric oxidation of 2-phenylcyclohexanone oxime to chiral lactones (up to 98% ee). These products serve as building blocks for macrolide antibiotics and antifungals.

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